Orbofiban acetate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

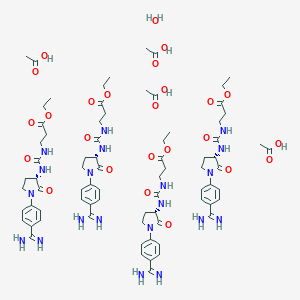

Orbofiban acetate hydrate is a chemical compound that belongs to the class of small molecular weight inhibitors of platelet aggregation. It is a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as acute coronary syndromes, unstable angina, and myocardial infarction.

Mechanism of Action

Orbofiban acetate hydrate acts as a potent antagonist of platelet glycoprotein IIb/IIIa receptors, which are involved in the final stages of platelet aggregation. By blocking these receptors, orbofiban acetate hydrate prevents the binding of fibrinogen and other adhesive proteins to the platelet surface, thereby inhibiting platelet aggregation and reducing the risk of thrombotic events.

Biochemical and Physiological Effects

Orbofiban acetate hydrate has been shown to have a number of biochemical and physiological effects. It inhibits platelet aggregation, reduces the risk of thrombotic events, and improves blood flow in patients with cardiovascular diseases. Orbofiban acetate hydrate has also been shown to have anti-inflammatory effects, reducing the levels of inflammatory markers such as C-reactive protein and interleukin-6.

Advantages and Limitations for Lab Experiments

Orbofiban acetate hydrate has several advantages for lab experiments. It is a potent and selective inhibitor of platelet glycoprotein IIb/IIIa receptors, making it a useful tool for studying platelet function and thrombotic events. Orbofiban acetate hydrate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of orbofiban acetate hydrate in lab experiments. It may have off-target effects on other receptors or enzymes, and its effects may vary depending on the experimental conditions and cell types used.

Future Directions

There are several future directions for research on orbofiban acetate hydrate. One area of interest is the development of new formulations or delivery methods that could improve its therapeutic efficacy and reduce the risk of side effects. Another area of interest is the identification of new targets for orbofiban acetate hydrate, such as other platelet receptors or enzymes involved in thrombotic events. Finally, there is a need for further studies on the long-term safety and efficacy of orbofiban acetate hydrate in different patient populations.

Synthesis Methods

Orbofiban acetate hydrate is synthesized by a series of chemical reactions involving the condensation of 2-aminobenzoic acid with 3,4-dihydro-6-methyl-4-oxo-3-[(phenylsulfonyl)amino]-1,2,4-triazine-5-carboxylic acid. The resulting compound is then acetylated to form orbofiban acetate hydrate. The synthesis method has been optimized for high yield and purity, and the resulting compound has been characterized by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Orbofiban acetate hydrate has been extensively studied for its potential therapeutic applications in cardiovascular diseases. It has been shown to be effective in inhibiting platelet aggregation and reducing the risk of thrombotic events in patients with acute coronary syndromes, unstable angina, and myocardial infarction. Orbofiban acetate hydrate has also been studied for its potential use in preventing restenosis after coronary artery stenting and in reducing the risk of stroke in patients with atrial fibrillation.

properties

CAS RN |

165800-05-5 |

|---|---|

Product Name |

Orbofiban acetate hydrate |

Molecular Formula |

C76H110N20O25 |

Molecular Weight |

1703.8 g/mol |

IUPAC Name |

acetic acid;ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate;hydrate |

InChI |

InChI=1S/4C17H23N5O4.4C2H4O2.H2O/c4*1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19;4*1-2(3)4;/h4*3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25);4*1H3,(H,3,4);1H2/t4*13-;;;;;/m0000...../s1 |

InChI Key |

SVMJTTTTYFMATC-QSGPNNMYSA-N |

Isomeric SMILES |

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O |

synonyms |

N(((3)-1-(p-amidino-phenyl)-2-oxo-3-pyrrolidinyl)carbamoyl)-beta-alanine,ethyl ester, monoacetate quadrantihydrate orbofiban orofiban orofiban acetate SC 57099B SC-57099B SC57099B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)

![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)